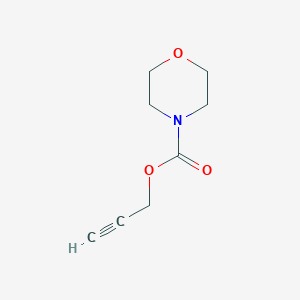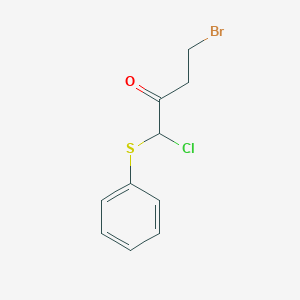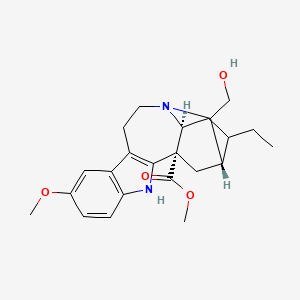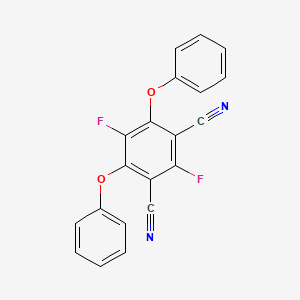
2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile is an organic compound characterized by the presence of two fluorine atoms, two phenoxy groups, and two cyano groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where fluorine atoms are introduced into the benzene ring. The phenoxy groups can be added through etherification reactions, and the cyano groups are often introduced via nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
化学反応の分析
Types of Reactions
2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce larger, more complex aromatic systems.
科学的研究の応用
2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile has several scientific research applications:
Organic Electronics: Due to its electron-withdrawing properties, it is explored as a building block for organic semiconductors.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile involves its interaction with various molecular targets. The electron-withdrawing fluorine and cyano groups influence the compound’s reactivity and stability. In coupling reactions, for example, the compound can facilitate the formation of new carbon-carbon bonds through palladium-catalyzed processes .
類似化合物との比較
Similar Compounds
1,4-Difluoro-2,5-dimethoxybenzene: Similar in structure but with methoxy groups instead of phenoxy groups.
1,4-Dibromo-2,5-difluorobenzene: Contains bromine atoms instead of phenoxy groups.
1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains iodine atoms and an additional fluorine atom.
Uniqueness
2,5-Difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile is unique due to the combination of fluorine, phenoxy, and cyano groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials and organic electronic devices.
特性
CAS番号 |
112013-29-3 |
|---|---|
分子式 |
C20H10F2N2O2 |
分子量 |
348.3 g/mol |
IUPAC名 |
2,5-difluoro-4,6-diphenoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C20H10F2N2O2/c21-17-15(11-23)19(25-13-7-3-1-4-8-13)18(22)20(16(17)12-24)26-14-9-5-2-6-10-14/h1-10H |
InChIキー |
FKHDKUADAUBUNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2F)OC3=CC=CC=C3)C#N)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14315831.png)
![1-Chloro-4-{4-[(prop-2-en-1-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B14315835.png)
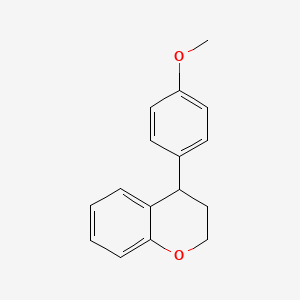
![1-Hexyl-3-[(octyloxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14315842.png)
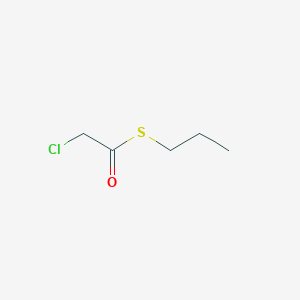
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)
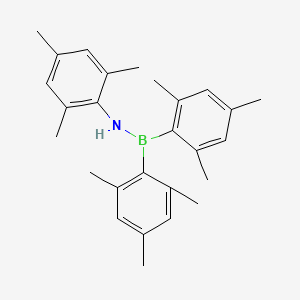
![2-{4-[2-(Thiophen-3-yl)ethenyl]phenyl}-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14315872.png)
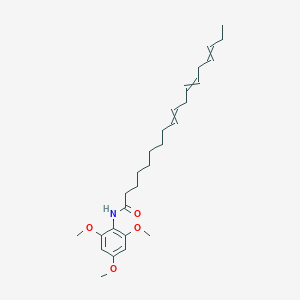
![2,2'-[Disulfanediylbis(methylene)]bis(6-methoxy-4-methylphenol)](/img/structure/B14315881.png)
